molecular formula C7H7BrFN B2980103 5-Amino-2-fluorobenzyl bromide CAS No. 518057-73-3

5-Amino-2-fluorobenzyl bromide

Cat. No.: B2980103
CAS No.: 518057-73-3
M. Wt: 204.042
InChI Key: QXHIYBUKUIBLAA-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzyl bromide: is an organic compound with the molecular formula C7H7BrFN. It is a derivative of benzyl bromide, where the benzene ring is substituted with an amino group at the fifth position and a fluorine atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorobenzyl bromide typically involves the bromination of 5-Amino-2-fluorotoluene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluorobenzyl bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include alkylamines.

Scientific Research Applications

5-Amino-2-fluorobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzyl bromide largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The presence of the amino and fluorine groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

    5-Amino-2-chlorobenzyl bromide: Similar structure but with a chlorine atom instead of fluorine.

    5-Amino-2-bromobenzyl bromide: Similar structure but with an additional bromine atom.

    5-Amino-2-methylbenzyl bromide: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 5-Amino-2-fluorobenzyl bromide is unique due to the presence of the fluorine atom, which can significantly affect the compound’s reactivity and properties. Fluorine is highly electronegative, which can influence the electron density on the benzene ring and the stability of intermediates formed during reactions .

Properties

IUPAC Name

3-(bromomethyl)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHIYBUKUIBLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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